molecular formula C48H72O15 B601521 Ivermectin Impurity D CAS No. 102190-55-6

Ivermectin Impurity D

Cat. No. B601521
CAS RN: 102190-55-6
M. Wt: 889.10
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ivermectin Impurity D is an impurity of Ivermectin . It is a white solid with a molecular formula of C48H72O15 and a molecular weight of 889.10 . It is also known as 28-Oxo Ivermectin B1a .


Physical And Chemical Properties Analysis

Ivermectin Impurity D is a white solid . It has a melting point of over 168°C .

Scientific Research Applications

COVID-19 Treatment Efficacy

Ivermectin Impurity D: has been studied for its efficacy in treating COVID-19 patients. A systematic review and meta-analysis aimed to evaluate its effectiveness based on peer-reviewed randomized controlled trials (RCTs). The results indicated no significant difference in disease progression, negative RT-PCR, recovery, duration of hospitalization, time to negative RT-PCR, and viral load. However, it may possibly reduce mortality based on low-certainty evidence .

Veterinary Parasiticide Applications

In veterinary medicine, Ivermectin Impurity D is used in injectable products as a parasiticide for cattle and swine. It has been shown to have potent activity against a wide spectrum of parasitic species. A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the assay of ivermectin and its related substances in these products .

Analytical Method Development

The development of novel analytical devices, such as pulsed electrochemical methods, voltammetry, and amperometry, for real-time analysis of ivermectin is an emerging field. Additionally, biosensors based on nanotechnology, including quantum dots and nanoparticles, are being explored for their potential in detecting Ivermectin Impurity D .

Antiparasitic Mechanism of Action

Ivermectin Impurity D: acts as a positive allosteric modulator at glutamate-gated chloride channels found in nematodes and insects. By binding to these channels, it leads to chloride ion influx, causing hyperpolarization, which inhibits nerve impulse conduction and results in paralysis .

Antiviral Research

High-dose ivermectin has been investigated for its antiviral activity, particularly in adults with COVID-19. A proof-of-concept randomized controlled clinical trial was completed to evaluate the antiviral activity and safety profile of high-dose ivermectin in hospitalized patients .

Quality Control in Pharmaceutical Products

The assay of ivermectin, including the determination and identification of its related substances like Ivermectin Impurity D , is crucial for quality control in pharmaceutical products. The stability-indicating capability of analytical methods like RP-HPLC is essential for separating degradation products from stress-degraded samples of ivermectin products .

Mechanism of Action

Target of Action

Ivermectin, the parent compound of Ivermectin Impurity D, primarily targets glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission .

Mode of Action

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . It is a selective positive allosteric modulator at these channels, causing chloride ion influx . This influx leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .

Biochemical Pathways

Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways, and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase . It is also a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects .

Pharmacokinetics

Ivermectin is highly lipophilic, which leads to its accumulation in fat tissues, causing its long-term existence in the body . Even with the highest reported dose of approximately 1700 μg/kg, the maximum plasma concentration was only 0.28μM . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin are somewhat disconnected from its pharmacodynamics, with antiparasitic events persisting for several months after a single dose of the drug .

Result of Action

Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with a long-lasting effect . The high lipid solubility of ivermectin results in it being widely distributed throughout the body . In the context of COVID-19, ivermectin may possibly reduce mortality, but this is based on low-certainty evidence .

Action Environment

Avermectins, including Ivermectin, are pharmaceutical drugs widely used mainly in livestock to combat both ectoparasites and endoparasites . When administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, the environment, particularly the soil, can influence the action, efficacy, and stability of Ivermectin .

Safety and Hazards

Ivermectin is very toxic if swallowed and causes serious eye irritation . It may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The efficacy of Ivermectin in preventing hospitalization or extended observation in an emergency setting among outpatients with acutely symptomatic coronavirus disease 2019 (Covid-19) is unclear . As WHO recommends, use of ivermectin should be limited to clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ivermectin Impurity D involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-diaminopurine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "tetrahydrofuran", "triethylamine", "acetic acid", "acetic anhydride", "sodium hydroxide", "ammonium chloride", "methanol" ], "Reaction": [ "Step 1: 2,6-diaminopurine is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in tetrahydrofuran and triethylamine to form the intermediate product.", "Step 2: The intermediate product is then treated with acetic acid and acetic anhydride to form the acetylated product.", "Step 3: The acetylated product is then treated with sodium hydroxide and ammonium chloride to remove the acetyl groups and form the final product, Ivermectin Impurity D.", "Step 4: The final product is purified using methanol." ] }

CAS RN

102190-55-6

Molecular Formula

C48H72O15

Molecular Weight

889.10

Appearance

White Solid

melting_point

>168°C

Purity

> 95%

quantity

Milligrams-Grams

synonyms

28-Oxo Ivermectin B1a (Impurity);  5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Origin of Product

United States

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